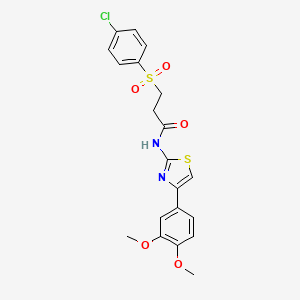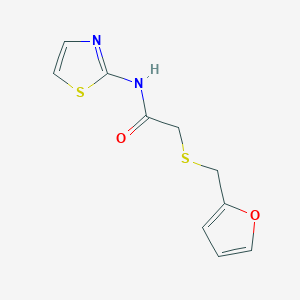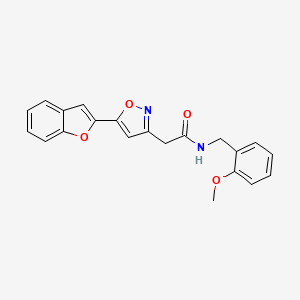
3-((4-氯苯基)磺酰基)-N-(4-(3,4-二甲氧基苯基)噻唑-2-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide" is a derivative of sulfonamide, which is a functional group commonly found in various therapeutic agents. Sulfonamides are known for their wide range of biological activities, including antiviral, anti-inflammatory, and histamine H3 receptor antagonism .
Synthesis Analysis
The synthesis of sulfonamide derivatives often begins with an aromatic acid, such as 4-chlorobenzoic acid, which undergoes a series of reactions including esterification, hydrazination, salt formation, and cyclization to yield a thiadiazole intermediate . This intermediate can then be converted into a sulfonyl chloride, which, upon nucleophilic attack by amines, forms the final sulfonamide compounds . The synthesis process is confirmed by various analytical techniques such as NMR, IR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can provide insights into the electronic properties, bond lengths, angles, and torsion angles, which are in good agreement with experimental data .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The presence of the sulfonyl and amide groups allows for nucleophilic attacks and the formation of hydrogen bonds, which can lead to strong conjugative interactions and increased molecular polarization . These interactions are crucial for the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of chlorophenyl and dimethoxyphenyl groups can affect the compound's polarity, solubility, and reactivity. Theoretical calculations, such as NBO analysis and molecular electrostatic potential mapping, can predict the presence of hydrogen bonding and the distribution of electron density within the molecule . These properties are essential for understanding the compound's behavior in biological systems and its potential applications, such as in nonlinear optical (NLO) materials due to its significant hyperpolarizability .
科学研究应用
阿尔茨海默病治疗:一项研究合成了该化合物的衍生物,以评估阿尔茨海默病的潜在候选药物。这些化合物被筛选用于针对乙酰胆碱酯酶 (AChE) 酶的酶抑制活性,显示出作为候选药物的潜力 (Rehman 等人,2018)。
癌症研究:设计了包含 3,4-二甲氧基苯基部分的新型磺酰胺作为血管内皮生长因子受体 (VEGFR)-2 抑制剂。这些化合物对各种癌细胞系表现出显着的体外抗癌活性,表明它们作为细胞毒性剂和 VEGFR-2 抑制剂的潜力 (Ghorab 等人,2016)。
抗病毒研究:研究合成了新的 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物,显示出一定的抗烟草花叶病毒活性,突出了在抗病毒治疗中的潜力 (Chen 等人,2010)。
抗菌和细胞毒活性:一项研究探索了新型 2-杂芳基-N-[4-(取代芳基)噻唑-2-基]丙酰胺衍生物,这些衍生物显示出显着的抗菌和抗念珠菌作用。它们还对各种人白血病细胞表现出细胞毒性,表明在抗菌和癌症治疗中的潜力 (Dawbaa 等人,2021)。
抗惊厥药:合成了该化合物的某些衍生物并评估了其抗惊厥活性,其中几个显示出对匹罗毒素诱发的惊厥的显着保护作用 (Farag 等人,2012)。
基质金属蛋白酶抑制剂:对基质金属蛋白酶的新型杂环抑制剂的研究包括衍生自 3-((4-氯苯基)磺酰基)-N-(4-(3,4-二甲氧基苯基)噻唑-2-基)丙酰胺的化合物,显示出在涉及基质金属蛋白酶的疾病中潜在的治疗应用 (Schröder 等人,2001)。
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c1-27-17-8-3-13(11-18(17)28-2)16-12-29-20(22-16)23-19(24)9-10-30(25,26)15-6-4-14(21)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIODEPHZPTHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)


![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)


![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate](/img/structure/B3003398.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3003403.png)
![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B3003405.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B3003408.png)